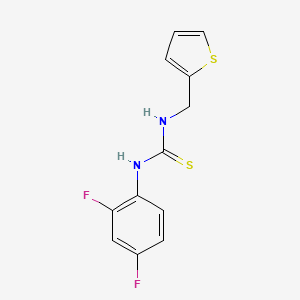
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-tumor activity and may also have neuroprotective effects. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have low toxicity and may be well-tolerated in vivo. However, one limitation of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide in animal models of neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide and its potential applications in the treatment of various diseases.
合成方法
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide can be synthesized using various methods, including the reaction between 4-(4-morpholinyl)benzoic acid and 1-methyl-2-phenoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
科学研究应用
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer research, neuroscience, and immunology. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
4-morpholin-4-yl-N-(1-phenoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(15-25-19-5-3-2-4-6-19)21-20(23)17-7-9-18(10-8-17)22-11-13-24-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZMXXSAGHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
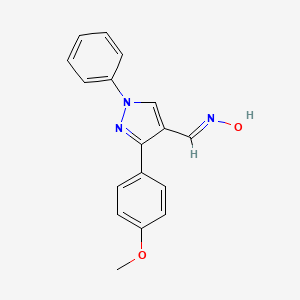
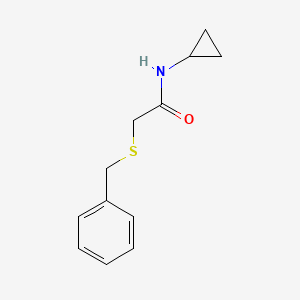
![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

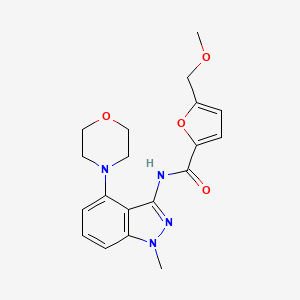
![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
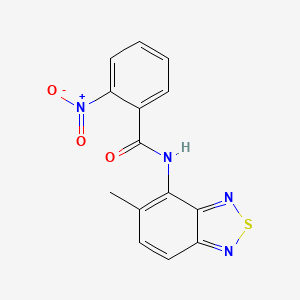
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
